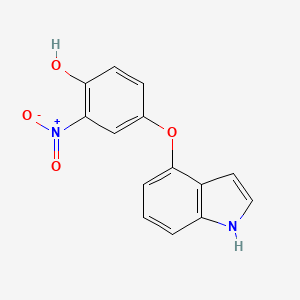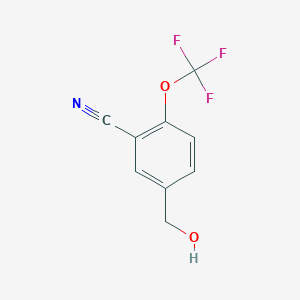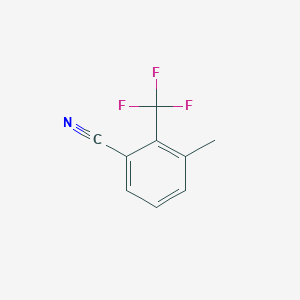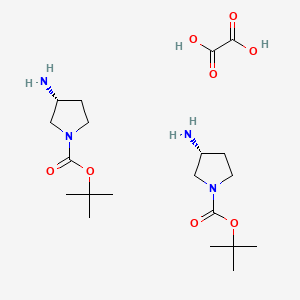
4-(1H-indol-4-yloxy)-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indol-4-yloxy)-2-nitrophenol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol typically involves the reaction of 4-hydroxyindole with 2-nitrophenol under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the indol-4-yloxy linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also help in reducing the reaction time and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1H-indol-4-yloxy)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The indole moiety can participate in coupling reactions with various electrophiles to form new C-C or C-N bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), organic solvents (e.g., dichloromethane).
Major Products:
Reduction: 4-(1H-indol-4-yloxy)-2-aminophenol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(1H-indol-4-yloxy)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an anti-cancer and anti-inflammatory agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(1H-indol-4-yloxy)-2-nitrophenol involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to specific receptors and enzymes, modulating their activity. For instance, it can inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
- 4-(1H-indol-4-yloxy)-3-nitrophenol
- 4-(1H-indol-4-yloxy)-2-aminophenol
- 4-(1H-indol-4-yloxy)-2-methylphenol
Comparison: 4-(1H-indol-4-yloxy)-2-nitrophenol is unique due to the presence of both the indole and nitrophenol moieties, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits a different reactivity profile and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C14H10N2O4 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
4-(1H-indol-4-yloxy)-2-nitrophenol |
InChI |
InChI=1S/C14H10N2O4/c17-13-5-4-9(8-12(13)16(18)19)20-14-3-1-2-11-10(14)6-7-15-11/h1-8,15,17H |
Clé InChI |
FCVNYGPDARHKGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2)C(=C1)OC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)





![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)
![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)


